Phytonadiol diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

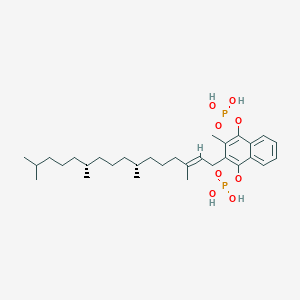

Phytonadione (C₃₁H₄₆O₂), also known as vitamin K₁, is a lipid-soluble naphthoquinone derivative essential for synthesizing clotting factors II, VII, IX, and X in the liver . Its structure comprises a methylated naphthoquinone ring and a phytyl side chain, distinguishing it from synthetic vitamin K analogs. Phytonadione exists as (Z)- and (E)-isomers, with pharmacopeial standards requiring ≥97.0% purity for clinical use .

Analytically, phytonadione is quantified via high-performance liquid chromatography (HPLC) with UV detection, employing internal standardization to resolve its isomers . The United States Pharmacopeia (USP) mandates strict quality control, including impurity profiling and stability testing for injectable formulations . Clinically, it is the antidote of choice for warfarin overdose and vitamin K deficiency due to its rapid onset and prolonged activity compared to synthetic analogs .

Méthodes De Préparation

Chemical Synthesis Pathways

Isler-Lindlar Alkylation Method

The Isler-Lindlar method, originally developed for phylloquinone synthesis, has been adapted for phytonadiol diphosphate production. This approach involves the condensation of menadiol monobenzoate with isophytol in the presence of boron trifluoride etherate (BF₃·OEt₂) as a catalyst . The reaction proceeds via electrophilic alkylation, yielding a trans/cis isomeric mixture (70:30 ratio). Subsequent recrystallization enriches the trans-isomer to a 90:10 ratio, followed by saponification with potassium hydroxide and oxidation with oxygen to yield this compound .

Key Parameters:

-

Catalyst: Boron trifluoride etherate (5–10 mol%).

-

Temperature: 60–80°C.

Phytol Derivative Functionalization

This compound is also synthesized from phytol, a chlorophyll degradation product. Phytol undergoes phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous pyridine, producing phytyl monophosphate. A second phosphorylation step with diphosphoryl chloride (P₂O₅Cl₂) yields the diphosphate ester. This method requires strict anhydrous conditions to prevent hydrolysis of reactive intermediates.

Optimization Challenges:

-

Hydrolysis of phosphorylated intermediates reduces yields by 15–20% under suboptimal conditions.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is necessary to isolate >95% pure product.

Enzymatic Biosynthesis

Phytol Kinase-Catalyzed Phosphorylation

In plant biosynthetic pathways, phytol kinase (encoded by VTE5 in Arabidopsis thaliana) catalyzes the ATP-dependent phosphorylation of phytol to phytyl phosphate. A second kinase then converts this intermediate to this compound. Recombinant enzymes expressed in E. coli have enabled scalable in vitro production, with yields reaching 80–85% under optimized conditions (pH 7.5, 25°C, 5 mM ATP).

Enzyme Kinetics:

| Parameter | Value |

|---|---|

| Kₘ (Phytol) | 12 ± 2 µM |

| Vₘₐₓ | 0.8 ± 0.1 µmol/min/mg |

| Optimal Temperature | 25–30°C |

Cell-Free Systems

Cell-free systems combining phytol kinase, ATP-regenerating enzymes (e.g., creatine kinase), and phosphatase inhibitors have achieved this compound titers of 1.2 g/L in 24 hours. This approach bypasses cellular toxicity limitations associated with phytol accumulation.

Microbial Fermentation

Bacillus subtilis Natto Fermentation

While primarily used for menaquinone-7 (MK-7) production, B. subtilis natto fermentation has been explored for this compound synthesis via precursor pathway engineering. Static fermentation in McCartney bottles with glycerol-based media yielded 14.7 mg/L of MK-7, suggesting potential for isoprenoid intermediate accumulation .

Fermentation Optimization:

-

Carbon Source: Glycerol outperforms glucose in reducing catabolite repression .

-

Oxygenation: Static conditions enhance anaerobic phosphorylation steps .

Recombinant E. coli Strains

Heterologous expression of plant-derived phytol kinase in E. coli BL21(DE3) enabled de novo synthesis from mevalonate pathway intermediates. However, yields remain low (0.3 mg/L) due to inefficient phytol transport and ATP limitation.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost ($/g) | Purity |

|---|---|---|---|---|

| Chemical Synthesis | 60–70% | Industrial | 120–150 | >95% |

| Enzymatic | 80–85% | Pilot-scale | 200–300 | >99% |

| Microbial | <1 mg/L | Lab-scale | >500 | 70–80% |

Chemical synthesis dominates industrial production due to established infrastructure, whereas enzymatic methods are preferred for high-purity applications . Microbial approaches require significant strain engineering to become viable .

Analyse Des Réactions Chimiques

Types de réactions

Le phytonadiol diphosphate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Le composé peut être réduit, ce qui entraîne un gain d'hydrogène ou une perte d'oxygène.

Substitution : Dans cette réaction, un groupe fonctionnel de la molécule est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir l'obtention des produits souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction donnent des formes réduites du composé.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans l'étude des réactions de phosphorylation et la synthèse des nucléosides diphosphates.

Biologie : Le composé est important pour comprendre les processus cellulaires impliquant la phosphorylation et le transfert d'énergie.

Médecine : Le this compound est utilisé dans le développement de médicaments ciblant les mécanismes de coagulation sanguine et d'autres voies physiologiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et de réactifs biochimiques .

Mécanisme d'action

Le mécanisme d'action du this compound implique son rôle dans la synthèse des facteurs de coagulation dans le foie. Il favorise la synthèse hépatique des facteurs de coagulation II, VII, IX et X. Les voies moléculaires exactes et les cibles impliquées dans ce processus sont encore à l'étude, mais on sait que le composé agit en fournissant des composants essentiels pour la formation de ces facteurs de coagulation .

Applications De Recherche Scientifique

Biochemical Research

1.1 Mechanism of Action in Vitamin K Metabolism

Phytonadiol diphosphate plays a crucial role in the metabolism of vitamin K-dependent proteins, which are essential for blood coagulation and bone health. Research indicates that this compound is involved in the post-translational modification of proteins through gamma-carboxylation, which enhances their ability to bind calcium ions. This process is vital for the functionality of clotting factors II, VII, IX, and X, as well as proteins involved in bone metabolism such as osteocalcin .

1.2 Enzymatic Studies

Studies have employed this compound to investigate the enzymatic activity of vitamin K epoxide reductase (VKOR), which is critical for recycling vitamin K in the body. By understanding how this compound interacts with VKOR, researchers can gain insights into anticoagulant therapies and potential resistance mechanisms against vitamin K antagonists like warfarin .

Clinical Applications

2.1 Treatment of Coagulation Disorders

This compound is utilized in clinical settings to manage patients with excessive anticoagulation. A randomized controlled trial compared oral versus intravenous administration of phytonadione in patients with high international normalized ratio (INR) levels due to anticoagulant therapy. The study found that intravenous administration resulted in a more rapid correction of INR, demonstrating its efficacy in acute management scenarios .

2.2 Cardiovascular Health

The VitaVasK trial explored the impact of vitamin K1 supplementation on cardiovascular calcifications. Findings suggested that this compound may help mitigate the progression of vascular calcification, thereby improving cardiovascular outcomes in patients at risk for heart disease .

Nutritional Applications

3.1 Dietary Supplementation

As a dietary supplement, this compound is recognized for its potential benefits in bone health and cardiovascular function. Its role in calcium metabolism and bone mineralization positions it as a critical nutrient for maintaining skeletal integrity and preventing osteoporosis .

3.2 Animal Feed Additive

This compound is also applied as a feed additive in livestock to enhance growth performance and improve bone health. Regulatory evaluations have confirmed its safety and efficacy when used in animal nutrition, supporting optimal growth rates and reducing the incidence of fractures .

Case Studies

Mécanisme D'action

The mechanism of action of phytonadiol diphosphate involves its role in the synthesis of clotting factors in the liver. It promotes the liver’s synthesis of clotting factors II, VII, IX, and X. The exact molecular pathways and targets involved in this process are still under investigation, but it is known that the compound acts by providing essential components for the formation of these clotting factors .

Comparaison Avec Des Composés Similaires

Phytonadione is structurally and functionally distinct from other vitamin K analogs, such as menadione (K₃) and menadiol sodium diphosphate (K₄) . Below is a detailed comparison:

Table 1: Comparative Analysis of Phytonadione and Related Vitamin K Analogs

| Parameter | Phytonadione (K₁) | Menadione (K₃) | Menadiol Sodium Diphosphate (K₄) |

|---|---|---|---|

| Chemical Structure | Naphthoquinone with phytyl chain | Naphthoquinone with methyl group | Dihydroquinone with diphosphate group |

| Solubility | Lipid-soluble | Water-soluble | Water-soluble |

| Relative Potency | 1x (Reference) | 0.5x | 0.25x |

| Half-Life | Prolonged (>24 hours) | Short (6–8 hours) | Moderate (12–18 hours) |

| Administration Routes | Intravenous, oral (lipid vehicles) | Oral, intramuscular | Oral, intravenous |

| Clinical Use | Warfarin reversal, deficiency | Limited due to toxicity risks | Mild deficiency correction |

Key Findings

Structural Differences :

- Phytonadione’s phytyl chain enhances membrane permeability, enabling efficient hepatic uptake, whereas menadiol sodium diphosphate’s diphosphate group improves water solubility for parenteral use .

- Menadione lacks a side chain, reducing its bioavailability and increasing oxidative stress risks .

Potency and Efficacy :

- Phytonadione restores clotting factors within 6–12 hours, with effects lasting >24 hours. Menadiol sodium diphosphate requires higher doses (double menadione’s) to achieve comparable effects, reflecting its lower potency .

- Menadione’s association with hemolytic anemia in neonates limits its clinical utility .

Pharmacokinetics: Phytonadione’s lipid solubility necessitates emulsified formulations (e.g., injectable nanoemulsions), whereas menadiol sodium diphosphate’s water solubility allows direct intravenous administration .

Regulatory Standards :

- USP specifications for phytonadione emphasize isomer purity (Z/E ratio) and impurity thresholds, ensuring batch consistency . Menadiol sodium diphosphate products (e.g., Synkayvite®) are subject to less stringent controls .

Research Highlights

- Enzymatic Activation : Phytonadione’s phytyl chain is critical for binding to γ-glutamyl carboxylase, the enzyme responsible for clotting factor activation. Synthetic analogs like menadione require enzymatic conversion to active forms, introducing metabolic inefficiencies .

- Toxicity Profile : Menadione generates reactive oxygen species (ROS) during metabolism, increasing cytotoxicity risks compared to phytonadione’s safer profile .

Q & A

Basic Research Questions

Q. How can researchers distinguish Phytonadiol diphosphate from structurally similar compounds in analytical workflows?

- Methodological Answer : Utilize chromatographic techniques such as HPLC coupled with UV-Vis or mass spectrometry, as outlined in pharmacopeial standards (e.g., USP 35), which specify retention times and spectral profiles for identification . Infrared (IR) spectroscopy can further differentiate functional groups, particularly phosphate moieties, with reference to purity thresholds ≥98% for analytical standards .

Q. What are the critical considerations for preparing this compound samples to ensure assay accuracy?

- Methodological Answer : Avoid cross-contamination by using fresh pipette tips for each sample and reagent. Pre-dilute samples in appropriate buffers (e.g., phosphate-buffered saline) if initial concentrations exceed the assay’s linear range. Include technical duplicates to mitigate variability, and subtract background signals (e.g., from solvents or matrix effects) during data normalization .

Q. What enzymatic pathways are associated with this compound biosynthesis in biological systems?

- Methodological Answer : Investigate its role in isoprenoid biosynthesis pathways, particularly via the methylerythritol phosphate (MEP) route. Enzyme assays for geranyl diphosphate synthase (GDPS) or terpene synthases (TPS) can be optimized using kinetic parameters (e.g., Km, Vmax) and inhibition studies with pathway-specific intermediates .

Advanced Research Questions

Q. How can contradictory data in this compound activity assays be systematically resolved?

- Methodological Answer : Apply statistical frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor. For example, inconsistent enzyme inhibition results may arise from variations in co-factor concentrations (e.g., Mg²⁺). Replicate experiments under standardized conditions, and use ANOVA or Tukey’s HSD test to assess inter-group variability .

Q. What computational strategies are effective for identifying novel therapeutic targets of this compound?

- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulations to predict binding affinities with proteins like Granzyme B. Validate predictions using in vitro assays (e.g., fluorescence polarization for inhibitor screening) and cross-reference results with databases like MetaCore for pathway enrichment analysis .

Q. How should researchers address purity discrepancies in this compound reference materials?

- Methodological Answer : Verify purity via orthogonal methods: (1) quantify phosphate content using colorimetric assays (e.g., ammonium molybdate reaction), and (2) assess crystallinity via X-ray diffraction. For pharmacopeial compliance, ensure lot-specific certificates of analysis (CoA) meet thresholds (e.g., ≥98% for quantification assays) .

Q. What experimental designs optimize the study of this compound’s role in cellular signaling pathways?

- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence enzymes involved in its metabolism. Pair this with metabolomic profiling (LC-MS/MS) to track downstream intermediates. Include positive/negative controls (e.g., known agonists/antagonists) and validate findings using Western blotting for pathway-specific biomarkers .

Q. Methodological Resources

- Data Analysis : For high-throughput studies, normalize raw data using Z-scores or log2 transformation. Apply Benjamini-Hochberg correction to minimize false discovery rates in omics datasets .

- Assay Validation : Follow CLSI guidelines for inter-day precision (CV ≤15%) and accuracy (recovery rates 85–115%) when developing custom assays .

Propriétés

Numéro CAS |

6078-42-8 |

|---|---|

Formule moléculaire |

C31H50O8P2 |

Poids moléculaire |

612.7 g/mol |

Nom IUPAC |

[2-methyl-4-phosphonooxy-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] dihydrogen phosphate |

InChI |

InChI=1S/C31H50O8P2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37)/b25-20+/t23-,24-/m1/s1 |

Clé InChI |

GWPPODHQIFSQLZ-NKFFZRIASA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O |

SMILES isomérique |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O |

SMILES canonique |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.